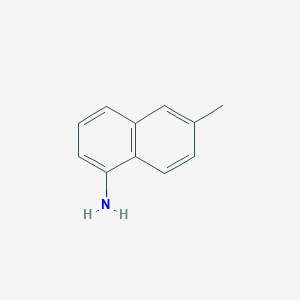

6-Methylnaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQJTDIFWIZURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612497 | |

| Record name | 6-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-22-4 | |

| Record name | 6-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylnaphthalen-1-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 6-Methylnaphthalen-1-amine (CAS No. 116530-22-4). As a substituted naphthalenamine, this compound serves as a valuable building block in organic synthesis and holds potential for the development of novel therapeutic agents. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and synthetic methodologies. It also explores its relevance in medicinal chemistry, supported by established protocols and safety considerations, to provide a foundational resource for researchers in the field.

Introduction

Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The strategic placement of functional groups on the naphthalene scaffold dictates the molecule's steric and electronic properties, thereby influencing its reactivity and pharmacological profile. This compound, a primary aromatic amine of the naphthalene series, represents a key synthetic intermediate with potential for further functionalization.[2] Its structural similarity to 1-naphthylamine, a known precursor to various dyes, suggests its utility in the synthesis of complex molecular architectures.[2][3] This guide aims to provide a detailed exposition of the chemical and structural facets of this compound, offering insights for its application in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature.[4] For optimal stability and purity, it should be stored in a dark place under an inert atmosphere.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | [5][6] |

| Molecular Weight | 157.21 g/mol | [5] |

| CAS Number | 116530-22-4 | [5] |

| Appearance | Solid | [4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [5] |

| logP (octanol-water partition coefficient) | 2.73042 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 0 | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Structural Analysis and Spectroscopic Profile

The structure of this compound consists of a naphthalene ring system with a methyl group at the 6-position and an amine group at the 1-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.5 ppm. The aromatic protons will appear as a series of multiplets in the range of δ 7.0-8.0 ppm. The amine protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be variable.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around δ 20-25 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm.

Infrared (IR) Spectroscopy (Predicted)

As a primary aromatic amine, the IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

N-H bending: A band around 1600-1650 cm⁻¹.

-

C-N stretching: A strong band in the aromatic amine region of 1250-1350 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a hydrogen atom to give a fragment at m/z = 156, and potentially the loss of a methyl group (CH₃) to give a fragment at m/z = 142.

Synthesis Protocols

The synthesis of this compound can be approached through several established methods for the formation of aryl amines. Two plausible and widely used methods are the reduction of the corresponding nitro compound and the Bucherer reaction.

Reduction of 6-Methyl-1-nitronaphthalene

A common and efficient method for the synthesis of primary aromatic amines is the reduction of the corresponding nitroaromatic compound.

Protocol: Reduction with Iron in Acidic Medium

-

Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 6-methyl-1-nitronaphthalene in a mixture of ethanol and water.

-

Addition of Iron: Add iron powder to the suspension.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Extraction: Make the filtrate basic with an aqueous solution of sodium hydroxide and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Bucherer Reaction

The Bucherer reaction provides a route to synthesize naphthylamines from naphthols.[5][6][7][8] This reversible reaction is carried out in the presence of an aqueous sulfite or bisulfite and ammonia or a primary amine.[5][6][7][8]

Protocol: Synthesis from 6-Methylnaphthalen-1-ol

-

Reaction Mixture: In a high-pressure autoclave, charge 6-methylnaphthalen-1-ol, an aqueous solution of sodium bisulfite, and a concentrated aqueous solution of ammonia.

-

Heating: Seal the autoclave and heat the mixture to a temperature typically in the range of 150-180°C for several hours. The pressure inside the vessel will increase significantly.

-

Cooling and Isolation: After the reaction period, cool the autoclave to room temperature. Carefully vent the excess pressure.

-

Work-up: The product, this compound, may precipitate from the reaction mixture upon cooling. Collect the solid by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Causality behind experimental choices: The Bucherer reaction's reversibility necessitates driving the equilibrium towards the amine product. This is achieved by using a large excess of ammonia and by operating at elevated temperatures and pressures to facilitate the nucleophilic attack of ammonia and the subsequent elimination of the bisulfite adduct.

Applications in Drug Development and Research

The naphthalene scaffold is a privileged structure in medicinal chemistry due to its lipophilic nature, which can enhance membrane permeability, and its rigid bicyclic system, which can provide a defined orientation for pharmacophoric groups.[1] Naphthalene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][9]

While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests several potential avenues for its use as a synthetic intermediate in drug discovery:

-

Scaffold for Bioactive Molecules: The primary amine group serves as a versatile handle for the introduction of various functional groups through reactions such as acylation, alkylation, and Schiff base formation.[10][11] This allows for the synthesis of libraries of novel compounds for biological screening.

-

Precursor for Heterocyclic Systems: The amino group can be a key functionality in the construction of fused heterocyclic systems, which are prevalent in many drug classes.

-

KRAS G12C Inhibitors: Notably, related methoxy-methylnaphthalenol derivatives are crucial intermediates in the synthesis of covalent inhibitors targeting the KRAS G12C mutant protein, a significant target in cancer therapy.[12] The 6-methylnaphthalene core could be explored for the development of new analogs in this class of inhibitors.

-

Antimicrobial Agents: Aminoalkyl naphthols, structurally related compounds, have shown promising antibacterial and antiviral activities.[9] Derivatives of this compound could be synthesized and evaluated for their antimicrobial potential.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][14]

-

Toxicological Profile (General for Substituted Naphthalenes): Naphthalene and its derivatives can be toxic.[7] The toxicological properties of this compound have not been fully investigated.[7] Overexposure to related compounds may cause headache, dizziness, nausea, and vomiting.[7]

-

First Aid Measures:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store in a dark place under an inert atmosphere.[2]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.[13][14]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its primary amine group offer numerous possibilities for the creation of diverse and complex molecules. While specific experimental data and applications are still emerging, the foundational knowledge of its properties and synthetic routes presented in this guide provides a solid starting point for researchers aiming to explore the utility of this compound in the development of novel materials and therapeutic agents. Further research into its biological activity and the development of efficient and scalable synthetic protocols will undoubtedly unlock its full potential.

References

-

Bucherer Reaction. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Bucherer reaction. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria. Retrieved from [Link]

-

PMC. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

Nature. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

-

Wikipedia. (2023, December 28). 1-Naphthylamine. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. This compound | 116530-22-4 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fishersci.ca [fishersci.ca]

- 8. 7-(Aminomethyl)-6-methylnaphthalen-1-amine | C12H14N2 | CID 21300594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of Naphthylamines from 2-Methylnaphthalene

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways for producing aminonaphthalene derivatives from 2-methylnaphthalene, a readily available feedstock from coal tar.[1][2] The primary focus of this document is the scientifically established and industrially relevant synthesis of 2-methylnaphthalen-1-amine . This route proceeds via a robust two-step sequence involving regioselective electrophilic nitration followed by reduction. We will elucidate the mechanistic principles that dictate the high regioselectivity of the initial nitration step, providing detailed, field-tested protocols for both stages of the synthesis. Furthermore, this guide will discuss alternative reduction methodologies, safety considerations, and troubleshooting strategies to empower researchers and process chemists. While the direct synthesis of 6-methylnaphthalen-1-amine from 2-methylnaphthalene is not a standard or direct transformation due to the required skeletal isomerization, we will address the chemistry of 2-methylnaphthalene to provide a foundational understanding for developing more complex synthetic routes.

Part 1: Strategic Analysis of the Synthesis

The conversion of 2-methylnaphthalene into a primary aminonaphthalene is a cornerstone transformation in the synthesis of various fine chemicals, including dye precursors and pharmaceutical intermediates.[3][4] The synthetic strategy is dictated by the principles of electrophilic aromatic substitution on the naphthalene scaffold, modified by the electronic and steric influence of the methyl substituent.

Regioselectivity in the Functionalization of 2-Methylnaphthalene

The naphthalene ring system exhibits differential reactivity at its α (C1, C4, C5, C8) and β (C2, C3, C6, C7) positions. Electrophilic attack is kinetically favored at the α-positions because the resulting carbocation intermediate (a Wheland intermediate) is better stabilized by resonance, allowing the aromaticity of the adjacent ring to remain intact in more resonance structures.[5]

In 2-methylnaphthalene, the C2-methyl group is an activating, ortho, para-directing substituent. Its influence combines with the intrinsic reactivity of the naphthalene core. The key positions are:

-

C1: An α-position and ortho to the activating methyl group. This position is highly activated and sterically accessible.

-

C3: A β-position and ortho to the methyl group. It is less intrinsically reactive than the C1 position.

-

Other positions (e.g., C6): While some reactions under thermodynamic control can favor substitution at other positions (like high-temperature sulfonation), kinetically controlled reactions like nitration overwhelmingly favor the most activated site.[6]

Therefore, the electrophilic nitration of 2-methylnaphthalene is expected to yield 1-nitro-2-methylnaphthalene as the major product with high selectivity under kinetic control (low temperatures).[5][7]

Overall Synthetic Workflow

The most efficient and direct pathway from 2-methylnaphthalene to the corresponding primary amine involves a two-step process: regioselective nitration followed by reduction. This strategy is both high-yielding and utilizes cost-effective reagents.

Caption: Overall workflow for the synthesis of 2-methylnaphthalen-1-amine.

Part 2: Detailed Experimental Protocols

The following protocols are presented as a robust baseline for laboratory synthesis. Researchers should perform their own risk assessments and optimizations based on their specific equipment and scale.

Step 1: Regioselective Nitration of 2-Methylnaphthalene

Principle & Causality: This reaction proceeds via electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid, leading to the formation of water and the highly electrophilic nitronium ion (NO₂⁺).[8][9] The electron-rich naphthalene ring attacks the nitronium ion, primarily at the kinetically favored C1 position, to form 1-nitro-2-methylnaphthalene. Maintaining a low reaction temperature is critical to prevent over-reaction (dinitration) and to maximize the kinetic product's selectivity.[7]

Experimental Protocol:

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

-

Charge Reagents: To the flask, add 2-methylnaphthalene (1.0 eq). Begin stirring and cool the contents to 0-5°C.

-

Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly and carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq). Allow the mixture to cool to below 10°C.

-

Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred 2-methylnaphthalene over 60-90 minutes. Critically, maintain the internal reaction temperature below 10°C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the mixture at 5-10°C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a hexane/ethyl acetate solvent system.

-

Workup: Carefully quench the reaction by pouring the mixture onto a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a yellow solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude 1-nitro-2-methylnaphthalene can be purified by recrystallization from ethanol or isopropanol to yield pale yellow needles.

Quantitative Data Summary:

| Parameter | Value | Source |

| Typical Yield | 58-75% | [7] |

| Melting Point | ~81-82 °C | N/A |

| Appearance | Pale yellow crystalline solid | N/A |

Step 2: Reduction of 1-Nitro-2-methylnaphthalene

Principle & Causality: The conversion of the aromatic nitro group to a primary amine is a fundamental reduction reaction. The Béchamp reduction, using iron metal in an acidic medium, is a classic and highly effective method.[10][11] Iron acts as the electron donor, and the acid provides the necessary protons for the multi-step reduction, which is believed to proceed through nitroso and hydroxylamine intermediates.[11][12] This method is highly chemoselective for the nitro group, leaving other reducible functionalities intact.

Experimental Protocol (Béchamp Reduction):

-

Setup: Equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charge Reagents: To the flask, add the purified 1-nitro-2-methylnaphthalene (1.0 eq), ethanol, and water. Add fine iron powder (3.0-4.0 eq) to the mixture.

-

Initiation: Add a small amount of concentrated hydrochloric acid or a solution of ammonium chloride to initiate the reaction. An exotherm should be observed.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: While still hot, add a strong base (e.g., sodium carbonate or aqueous sodium hydroxide) to the reaction mixture until it is distinctly alkaline (pH > 9). This neutralizes the acid and precipitates iron salts as iron oxides/hydroxides.

-

Isolation: The hot mixture can be filtered through a pad of celite to remove the iron sludge; wash the filter cake with hot ethanol. Alternatively, the product can be extracted directly from the basified mixture using a suitable organic solvent like toluene or ethyl acetate.

-

Purification: Combine the organic fractions and remove the solvent under reduced pressure. The resulting crude 2-methylnaphthalen-1-amine can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/isopropanol).

Caption: Comparison of common reduction methods for the nitro group.

Quantitative Data Summary:

| Parameter | Value | Source |

| Typical Yield | >85% | [3][11] |

| Melting Point | 28-31 °C | |

| Appearance | Off-white to brownish solid | N/A |

| CAS Number | 2246-44-8 | [13] |

Part 3: Alternative Approaches & Advanced Considerations

While the nitration-reduction sequence is the most direct route, modern organic synthesis offers alternative methods for C-N bond formation that can be valuable, particularly when functional group tolerance is a concern.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides a powerful method for forming aryl amines.[14][15] The synthesis of 2-methylnaphthalen-1-amine via this route would require a different precursor but demonstrates the versatility of modern catalysis.

Hypothetical Workflow:

-

Halogenation: Regioselective bromination of 2-methylnaphthalene would be required to produce 1-bromo-2-methylnaphthalene.

-

Coupling: The resulting aryl bromide would be coupled with an ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[16]

This route is more complex and expensive than the classical approach but avoids the use of strong nitrating acids and can be milder overall.

Conclusion

The synthesis of 2-methylnaphthalen-1-amine from 2-methylnaphthalene is most reliably and efficiently achieved through a two-step sequence involving the regioselective nitration at the C1 position, followed by the reduction of the resulting nitro intermediate. The causality behind the high regioselectivity is well-understood, stemming from the inherent electronic properties of the naphthalene core and the directing influence of the methyl group. The protocols detailed in this guide, particularly the Béchamp reduction, represent a cost-effective and scalable method for producing this valuable chemical intermediate. A thorough understanding of these core principles and methodologies provides a solid foundation for researchers and drug development professionals working with substituted naphthalene scaffolds.

References

- Grokipedia. Béchamp reduction.

- Purdue University. Nitration of 2-Methylnaphthalene. Industrial & Engineering Chemistry.

-

Wikipedia. Béchamp reduction. Available from: [Link]

-

Scribd. Chemists' Guide to Béchamp Reduction. Available from: [Link]

-

Royal Society of Chemistry. Charge-transfer Nitration of Naphthalene and the Methylnaphthalenes. Part 1. Direct Comparison with Electrophilic Aromatic Nitra. RSC Publishing. Available from: [Link]

-

ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available from: [Link]

-

ResearchGate. Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

PrepChem.com. Synthesis of 2-naphthylamine. Available from: [Link]

-

National Institutes of Health. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. PubMed Central. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

- Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

-

Doc Brown's Chemistry. Nitration of benzene, methylbenzene, and naphthalene. Available from: [Link]

-

Royal Society of Chemistry. A study of the sulphonation of 2-methylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

-

Royal Society of Chemistry. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Available from: [Link]

-

National Institutes of Health. 2-Methyl-1-naphthylamine. PubChem. Available from: [Link]

-

Wikipedia. 2-Methylnaphthalene. Available from: [Link]

- Google Patents. EP0174563B1 - Process for preparing 1-naphthyl amine.

-

Government of Canada. Fact sheet: 2-methylnaphthalene. Available from: [Link]

-

BCREC Publishing Group. Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis. Available from: [Link]

-

ResearchGate. Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Available from: [Link]

-

Chemistry LibreTexts. 16.10: Nitration and Sulfonation. Available from: [Link]

- Google Patents. EP0475450A1 - Process for producing 2-methylnaphthalene.

Sources

- 1. 2-Methylnaphthalene - Wikipedia [en.wikipedia.org]

- 2. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. scribd.com [scribd.com]

- 4. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A study of the sulphonation of 2-methylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Methyl-1-naphthylamine | C11H11N | CID 16733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

A Technical Guide to the Spectroscopic Characterization of 6-Methylnaphthalen-1-amine

This guide provides an in-depth analysis of the expected spectroscopic profile of 6-Methylnaphthalen-1-amine, a key naphthalene derivative used in organic synthesis and research and development.[1] While direct experimental data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from analogous compounds, to construct a reliable, predicted spectroscopic profile. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₁H₁₁N and a molecular weight of 157.21 g/mol .[2] The structure consists of a naphthalene core substituted with a primary amine group at the C1 position and a methyl group at the C6 position. This substitution pattern dictates a unique spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic applications.

The following sections will detail the predicted data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing the rationale behind the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts (δ) are predicted based on the electronic effects of the electron-donating amine and methyl groups on the naphthalene ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| NH₂ | 3.5 - 4.5 | Broad singlet | 2H |

| CH₃ | ~2.5 | Singlet | 3H |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 6H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Amine Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet in the range of 3.5-4.5 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be variable and is dependent on solvent and concentration.

-

Methyl Protons (CH₃): The methyl group protons will present as a sharp singlet at approximately 2.5 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

-

Aromatic Protons: The six aromatic protons on the naphthalene ring will exhibit a complex multiplet pattern in the downfield region of 7.0-8.0 ppm. The specific chemical shifts and coupling constants for each aromatic proton are influenced by the positions of the amine and methyl substituents.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on the structure of this compound, eleven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~21 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-N | ~145 |

| Aromatic C-CH₃ | ~135 |

| Quaternary C | 125 - 135 |

Authoritative Grounding: Rationale for Chemical Shifts

The predicted chemical shifts are based on established data for substituted naphthalenes.[3][4][5] The electron-donating nature of the amine and methyl groups will cause an upfield shift (to lower ppm values) for the carbons directly attached to them and those at the ortho and para positions, while the other aromatic carbons will resonate at values typical for naphthalene systems.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for all signals in both spectra.

Diagram 1: Molecular Structure and Atom Numbering for NMR Assignment

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands will be associated with the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and methyl group, the C=C bonds of the aromatic system, and the C-N bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1500 - 1600 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1335 | Strong |

Trustworthiness: Self-Validating Protocols

-

N-H Stretch: Primary amines typically show two bands in this region due to symmetric and asymmetric stretching modes.[6][7] This is a key diagnostic feature for identifying the primary amine group.

-

C-H Stretches: The spectrum will show distinct absorptions for aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the naphthalene ring system.

-

N-H Bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ range.[6]

-

C-N Stretch: A strong band corresponding to the C-N stretch of the aromatic amine is anticipated between 1250 and 1335 cm⁻¹.[6]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the sample is placed directly on the crystal.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.[8]

-

Data Analysis: The absorption bands in the spectrum are identified and correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion |

| 157 | [M]⁺ (Molecular Ion) |

| 156 | [M-H]⁺ |

| 142 | [M-NH]⁺ or [M-CH₃]⁺ (loss of methyl) |

| 115 | [C₉H₇]⁺ (Naphthyl cation fragment) |

Expertise & Experience: Fragmentation Pathways

The Nitrogen Rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular weight of 157 for this compound.[7]

The fragmentation of aromatic amines often involves the loss of a hydrogen radical to form a stable [M-H]⁺ ion. Another common fragmentation pathway for this molecule would be the loss of the methyl group, leading to a fragment at m/z 142. Further fragmentation of the naphthalene ring can lead to smaller aromatic cations like the one observed at m/z 115.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[8]

-

Ionization: The sample is ionized, commonly using electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Diagram 2: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the structural characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently identify and assess the purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.).

- ChemScene. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)naphthalen-1-amine.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0309348).

- University of Calgary. (n.d.). IR: amines.

- Benchchem. (n.d.). An In-depth Technical Guide to 3-methoxy-6-methylnaphthalen-1-ol: Synthesis, Properties, and Potential Biological Significance.

- Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 6-AMINO-1-NAPHTHOL(23894-12-4) 1H NMR spectrum.

- Benchchem. (n.d.). This compound|CAS 116530-22-4.

- PubChem. (n.d.). N-Methyl-N-naphthylmethylamine.

- Benchchem. (n.d.). A Technical Guide to the Physicochemical Characterization of 3-Methoxy-6-methylnaphthalen-1-ol.

- Semantic Scholar. (n.d.). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria.

- ResearchGate. (n.d.). IR absorption spectra of (1) parent 1-naphthylamine and (2) the polymer, synthesized at the cathode.

- Der Pharma Chemica. (2016). PCHHAX Studies on schiff bases from methyl-1-naphthyl ketone. Part-II: Synthesis and characterizatio.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- Wiley Online Library. (2020). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound.

- PubMed Central. (n.d.). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents.

- Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.

- YouTube. (2012). Introduction to IR Spectroscopy - Amines.

- NIST. (n.d.). 1-Naphthalenamine.

- SpectraBase. (n.d.). 1-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 2-Methylnaphthalene(91-57-6) 13C NMR spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Methylnaphthalene(91-57-6) 13C NMR [m.chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Methylnaphthalen-1-amine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Methylnaphthalen-1-amine (CAS No. 116530-22-4), a key synthetic intermediate in the fields of organic chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes foundational knowledge with predictive analysis based on well-characterized structural analogs. It covers the compound's core physicochemical properties, proposes a viable synthetic pathway, and discusses its potential applications, particularly as a building block for more complex molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured repository of information to facilitate further investigation and utilization of this versatile naphthalene derivative.

Introduction

Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. The specific substitution pattern on the naphthalene ring system profoundly influences the molecule's chemical reactivity and biological activity. This compound, a primary aromatic amine, presents a valuable scaffold with distinct functional groups—a reactive amine and a lipophilic methyl group—making it an attractive starting material for the synthesis of novel chemical entities. This guide aims to consolidate the known information and provide expert insights into the predicted characteristics and synthetic utility of this compound.

Core Compound Identification and Properties

A clear and accurate identification of a chemical compound is paramount for any research and development endeavor. This section details the fundamental identifiers and physicochemical properties of this compound.

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below for quick reference.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym(s) | 1-Amino-6-methylnaphthalene |

| CAS Number | 116530-22-4[1][2][3] |

| Molecular Formula | C₁₁H₁₁N[1][3] |

| Molecular Weight | 157.21 g/mol [1][3] |

| InChI Key | JHQJTDIFWIZURA-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=CC=C2)N[3] |

Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction/Source |

| Physical State | Solid at room temperature | Based on similar aromatic amines. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | The hydrophobic naphthalene ring suggests poor aqueous solubility, a common trait for such aromatic amines. |

| pKa | Not available | Expected to be a weak base, similar to other naphthylamines. |

| LogP | 2.73 | Computational prediction[3]. |

| Storage | Store in a dark place under an inert atmosphere at room temperature to maintain stability and purity[2]. | General recommendation for aromatic amines to prevent oxidation and degradation. |

Proposed Synthesis of this compound

A documented, step-by-step synthesis of this compound is not readily found in the chemical literature. However, a plausible synthetic route can be devised based on established organic transformations. The following proposed synthesis starts from the commercially available 2-methylnaphthalene.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The primary disconnection is the C-N bond, suggesting a nitration followed by a reduction as a key strategy.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

The proposed forward synthesis involves a two-step process: nitration of 2-methylnaphthalene and subsequent reduction of the nitro group to an amine.

Step 1: Nitration of 2-Methylnaphthalene

The nitration of 2-methylnaphthalene is expected to yield a mixture of isomers due to the directing effects of the methyl group. The 1-nitro-6-methyl isomer is a likely product, which would need to be separated from other isomers.

-

Reaction: 2-Methylnaphthalene + HNO₃/H₂SO₄ → 1-Nitro-6-methylnaphthalene + other isomers

-

Experimental Protocol:

-

To a stirred solution of 2-methylnaphthalene in a suitable solvent (e.g., acetic anhydride or dichloromethane) at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting mixture of isomers by column chromatography to isolate 1-Nitro-6-methylnaphthalene.

-

Step 2: Reduction of 1-Nitro-6-methylnaphthalene

The reduction of the nitro group to a primary amine is a standard transformation that can be achieved using various reducing agents.

-

Reaction: 1-Nitro-6-methylnaphthalene + Reducing Agent → this compound

-

Experimental Protocol (using SnCl₂/HCl):

-

Dissolve 1-Nitro-6-methylnaphthalene in ethanol.

-

Add an excess of stannous chloride (SnCl₂) followed by the slow addition of concentrated hydrochloric acid.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

-

Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on the known spectral data of analogous compounds, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplets |

| Amine (NH₂) Protons | 3.5 - 5.0 | Broad singlet |

| Methyl (CH₃) Protons | ~2.5 | Singlet |

Note: The amine proton signal may be broad and its chemical shift can vary with concentration and solvent. Addition of D₂O would cause this signal to disappear, confirming its assignment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| Methyl Carbon | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3300 - 3500 | Stretching (two bands for primary amine) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

| Analysis | Predicted Result |

| Molecular Ion (M⁺) | m/z = 157 |

| Major Fragments | Loss of H, CH₃, and HCN are possible fragmentation pathways. |

Applications in Research and Drug Development

This compound serves as a versatile synthetic intermediate for the creation of more complex molecules. Its primary amine functionality allows for a wide range of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, a common motif in pharmaceuticals.

-

Schiff base formation: Condensation with aldehydes and ketones.

-

N-alkylation and N-arylation: Introduction of various substituents on the nitrogen atom.

-

Diazotization: Conversion of the amine to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

Given that the naphthalene scaffold is present in many bioactive compounds, this compound is a valuable starting material for the synthesis of novel drug candidates. Its derivatives could be explored for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines should be followed. These compounds are often toxic and may be irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical building block with significant potential in synthetic chemistry and drug discovery. Although detailed experimental data for this compound is sparse, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectroscopic data based on established chemical principles and data from related compounds. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and applications of this promising naphthalene derivative.

References

-

CP Lab Safety. This compound, 97%+ Purity, C11H11N, 1 gram. [Link]

Sources

An In-depth Technical Guide to 6-Methylnaphthalen-1-amine: Synthesis and Applications

Abstract

6-Methylnaphthalen-1-amine, a key naphthalene derivative, is a versatile building block in organic synthesis with significant potential in the development of dyes, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the synthesis and key applications of this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of its role in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are looking to leverage the unique properties of this compound in their work.

Introduction: The Strategic Importance of this compound

This compound (C₁₁H₁₁N) is a primary aromatic amine featuring a naphthalene core with a methyl group at the 6-position and an amino group at the 1-position.[1] This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. Its structural similarity to other naphthylamines, which are well-established precursors in the dye industry, hints at its potential in coloration, while the broader field of naphthalene chemistry points towards applications in pharmaceuticals and advanced materials.[2]

This guide will delve into the core synthetic transformations involving this compound, providing not just procedural steps but also the underlying chemical principles that govern these reactions. By understanding the "why" behind the "how," researchers can better optimize existing methods and innovate new synthetic pathways.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116530-22-4 | [1] |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | ≥95% (typical) | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound and its derivatives rely on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the substituted naphthalene ring system.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments, confirming the presence of the naphthalene core, the methyl group, and the carbon atom attached to the amino group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically a doublet around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C stretching of the naphthalene ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound with a molecular ion peak (M⁺) at m/z 157.21.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Amine protons (broad singlet, ~3.5-4.5 ppm), Methyl protons (singlet, ~2.4 ppm) |

| ¹³C NMR | Aromatic carbons (~110-145 ppm), Methyl carbon (~21 ppm) |

| IR (cm⁻¹) | ~3450, ~3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1620, ~1580 (C=C stretch) |

| MS (m/z) | 157 [M]⁺ |

Core Application: Synthesis of Azo Dyes

The primary and most established application of aromatic amines is in the synthesis of azo dyes. This is achieved through a two-step process: diazotization followed by an azo coupling reaction.

The Chemistry of Diazotization and Azo Coupling

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in an acidic medium with a source of nitrous acid, usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The resulting diazonium salt is a highly reactive electrophile.

Azo coupling involves the reaction of the diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. The product is an azo compound, characterized by the -N=N- functional group, which acts as a chromophore, imparting color to the molecule.

Sources

6-Methylnaphthalen-1-amine: A Strategic Building Block for the Synthesis of Complex Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnaphthalen-1-amine, a synthetically versatile primary aromatic amine, has emerged as a valuable building block in the construction of complex molecular architectures. Its rigid naphthalene core, coupled with the nucleophilic amino group and the strategically positioned methyl substituent, offers a unique combination of reactivity and structural pre-organization. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in medicinal chemistry for the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a discussion of the strategic advantages conferred by the 6-methyl group are presented to empower researchers in leveraging this important synthetic intermediate.

Introduction: The Strategic Value of the this compound Scaffold

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The introduction of an amino group at the 1-position provides a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries. This compound distinguishes itself from the parent 1-naphthylamine through the presence of a methyl group at the 6-position. This seemingly simple modification can profoundly influence the molecule's physicochemical properties and its behavior in biological systems.

The methyl group can impact:

-

Lipophilicity: Enhancing membrane permeability and potentially influencing drug absorption and distribution.

-

Metabolic Stability: The methyl group can block a potential site of metabolism, leading to improved pharmacokinetic profiles.

-

Target Binding: The steric bulk and electronic effects of the methyl group can influence the binding affinity and selectivity of the final molecule for its biological target.

This guide will explore how these subtle yet significant features of the this compound scaffold can be strategically exploited in the design and synthesis of complex, high-value molecules.

Synthesis of this compound: A Reliable and Scalable Route

A robust and scalable synthesis of this compound is crucial for its widespread application. The most common and efficient pathway commences with the commercially available 2-methylnaphthalene.[2][3] The synthesis involves a two-step sequence: regioselective nitration followed by reduction of the nitro group.

Step 1: Nitration of 2-Methylnaphthalene

The nitration of 2-methylnaphthalene primarily yields 1-nitro-2-methylnaphthalene and 6-methyl-1-nitronaphthalene. The regioselectivity can be influenced by the reaction conditions.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude product, a mixture of isomers, can be purified by fractional crystallization or column chromatography to isolate the desired 6-methyl-1-nitronaphthalene.

Step 2: Reduction of 6-Methyl-1-nitronaphthalene

The reduction of the nitro group to a primary amine can be achieved using various methods. A common and effective method involves the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid or iron in acetic acid.[4][5][6][7]

-

In a round-bottom flask, suspend 6-methyl-1-nitronaphthalene (1.0 eq) in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).

-

Slowly add concentrated hydrochloric acid with stirring. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

-

Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until a pH > 12 is reached to dissolve the tin salts.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

| Reaction Step | Reagents and Conditions | Typical Yield | Reference |

| Nitration | 2-Methylnaphthalene, HNO₃, H₂SO₄, 0 °C to rt | 85-95% (isomeric mixture) | [8] |

| Reduction | 6-Methyl-1-nitronaphthalene, SnCl₂·2H₂O, HCl, EtOH, reflux | 70-90% | [4] |

Key Synthetic Transformations of this compound

The primary amino group of this compound is a versatile functional handle for a variety of synthetic transformations, enabling its incorporation into a wide range of complex molecular scaffolds.

Synthesis of Benzo[h]quinolines via Skraup and Doebner-von Miller Reactions

Aza-polycyclic aromatic hydrocarbons (Aza-PAHs), such as benzo[h]quinolines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[9][10][11] The Skraup and Doebner-von Miller reactions are classical methods for the synthesis of quinolines from anilines.[12][13][14][15]

The Skraup reaction involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound corresponding to the aniline used).[14] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring system.[16]

Caption: Generalized mechanism of the Skraup reaction.

-

To a mixture of this compound (1.0 eq) and glycerol (3.0 eq), cautiously add concentrated sulfuric acid (2.5 eq) with cooling.

-

Add an oxidizing agent, such as arsenic pentoxide or the corresponding nitroarene (e.g., 6-methyl-1-nitronaphthalene, 0.3 eq).

-

Heat the mixture carefully to 140-160 °C for several hours. The reaction is vigorous and requires careful temperature control.

-

After cooling, dilute the reaction mixture with water and neutralize with an aqueous solution of sodium hydroxide.

-

The crude product can be purified by steam distillation or extraction with an organic solvent, followed by column chromatography.

| Reactants | Reaction | Product | Typical Yield | Reference |

| This compound, Glycerol | Skraup Reaction | 6-Methylbenzo[h]quinoline | 40-60% | [12][17] |

| This compound, α,β-Unsaturated Carbonyl | Doebner-von Miller | Substituted 6-Methylbenzo[h]quinoline | Varies | [18] |

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[5][10][19][20] this compound can be readily coupled with a variety of carboxylic acids to generate a diverse array of amides, which can serve as final products or as intermediates for further functionalization.

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Caption: Workflow for amide coupling with this compound.

Synthesis of Schiff Bases and Derived Ligands

The reaction of this compound with aldehydes or ketones readily forms Schiff bases (imines).[12] These compounds are not only valuable intermediates for the synthesis of more complex heterocyclic systems but also find applications as ligands in coordination chemistry and catalysis.[21][22][23]

-

Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Applications in Complex Molecule Synthesis

The synthetic versatility of this compound has been harnessed in the synthesis of a variety of complex and biologically active molecules.

Bioactive Heterocycles

As discussed, benzo[h]quinolines derived from this compound are a prominent class of bioactive compounds.[9][10] The 6-methyl group can enhance the lipophilicity and modulate the electronic properties of the quinoline system, potentially leading to improved pharmacological profiles.

Functional Dyes and Materials

The extended π-system of the naphthalene core makes this compound a useful precursor for the synthesis of functional dyes.[20][24] The amino group can be diazotized and coupled with various aromatic compounds to generate azo dyes with tailored photophysical properties. Furthermore, polyamides and other polymers incorporating the this compound unit have been investigated for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs).[25]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[26]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules. Its ready accessibility, coupled with the reactivity of its primary amino group, allows for its incorporation into a wide range of molecular scaffolds. The strategic placement of the methyl group at the 6-position offers opportunities to fine-tune the physicochemical and pharmacological properties of the target molecules. This guide has provided a comprehensive overview of the synthesis and key reactions of this compound, along with detailed experimental protocols, to facilitate its use in research and development.

References

- Saggadi, H., Luart, D., Thiebault, N., Polaert, I., Estel, L., & Lena, C. (2012). Quinoline and Phenanthroline Preparation Starting From Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. RSC Advances, 2(24), 9063-9069.

- Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.

- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.

- Antoci, V., Gaina, L., Mangalagiu, I. I., & Ungureanu, E. M. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules, 26(7), 2055.

- El-Mekkawy, A. I., & El-Gazzar, A. A. (2021). Functional Dyes, and Some Hi-Tech Applications.

- Google Patents. (n.d.). Method for preparing 1-naphthylamine from 1-nitronaphthalene.

-

ResearchGate. (n.d.). Skraup reaction of glycerol with substituted aniline over W-KIT-6. Retrieved from [Link]

- Reddy, T. R., Kumar, M. S., & Rao, V. J. (2014). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Indian Journal of Chemistry, 53B, 1155-1162.

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? Retrieved from [Link]

-

BCREC Publishing Group. (n.d.). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved from [Link]

- Gaina, L., Antoci, V., Mangalagiu, I. I., & Ungureanu, E. M. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules, 29(1), 133.

-

Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]

-

Medwin Publishers. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Retrieved from [Link]

- Google Patents. (n.d.). Skraup reaction process for synthesizing quinolones.

-

ACS Publications. (n.d.). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Nitro-1-naphthylamine. Retrieved from [Link]

-

ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved from [Link]

-

MDPI. (n.d.). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of novel benzo[h]quinolines: Wound healing, antibacterial, DNA binding and in vitro antioxidant activity. Retrieved from [Link]

-

Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). Amination by Reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved from [Link]

-

MDPI. (n.d.). Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature. Retrieved from [Link]

-

The Hive. (2003). SnCl2 as a reducing agent. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties. Retrieved from [Link]

-

YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of carbonyl group-6-metal derivatives with ligand N,N-Bis(diphenylphosphino)naphthalen-1-amine (=N-(Diphenylphosphino)-N- naphthalen-1-yl-P,P-diphenylphosphinous Amide). molecular structure of cis-tetracarbonyl[N-(diphenylphosphino-κP) -. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). What groups can be reduced by Sn/HCl? Retrieved from [Link]

-

MDPI. (n.d.). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Retrieved from [Link]

-

MDPI. (n.d.). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2-methylnaphthalene.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methylnaphthalene: Synthesis and Reactivity. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved from [Link]

- Google Patents. (n.d.). Method for reducing aromatic nitro groups.

-

MDPI. (n.d.). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

-

PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]1/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0475450A1 - Process for producing 2-methylnaphthalene - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. reddit.com [reddit.com]

- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 14. Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. View of Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review [medwinpublisher.org]

- 18. eijppr.com [eijppr.com]

- 19. Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor – Oriental Journal of Chemistry [orientjchem.org]

- 26. chemscene.com [chemscene.com]

The Naphthalenamine Scaffold: From 19th Century Dyes to 21st Century Drugs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalenamine and its derivatives represent a cornerstone class of aromatic compounds, whose journey from the early days of coal tar chemistry to the forefront of modern drug discovery is a compelling narrative of scientific innovation. This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic methodologies of naphthalenamine derivatives. It delves into the foundational synthetic routes, such as the Zinin reduction and the Bucherer reaction, and transitions to the sophisticated, high-efficiency methods of the modern era, exemplified by the Buchwald-Hartwig amination. Furthermore, this guide illuminates the pivotal role of the naphthalenamine scaffold in medicinal chemistry, using the landmark β-blocker Propranolol as a detailed case study and summarizing other key therapeutic agents. This document is designed to serve as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals in chemical research and drug development.

The Genesis of a Scaffold: Discovery in the Age of Coal Tar